molecular formula C15H12Cl2N2O3 B12521539 Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- CAS No. 651748-62-8

Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-

Cat. No.: B12521539
CAS No.: 651748-62-8
M. Wt: 339.2 g/mol
InChI Key: BEQUXEKFAAHLTD-UHFFFAOYSA-N
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Description

The compound Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- features a benzoic acid backbone substituted at position 3 with a urea group linked to a (2,4-dichlorophenyl)methyl moiety. The urea group enhances hydrogen-bonding capacity, while the chlorine atoms increase electron-withdrawing effects and lipophilicity, influencing reactivity and bioavailability .

Properties

CAS No.

651748-62-8

Molecular Formula

C15H12Cl2N2O3

Molecular Weight

339.2 g/mol

IUPAC Name

3-[(2,4-dichlorophenyl)methylcarbamoylamino]benzoic acid

InChI

InChI=1S/C15H12Cl2N2O3/c16-11-5-4-10(13(17)7-11)8-18-15(22)19-12-3-1-2-9(6-12)14(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22)

InChI Key

BEQUXEKFAAHLTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCC2=C(C=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- typically involves multiple steps. One common method involves the reaction of 2,4-dichlorobenzylamine with benzoic acid derivatives under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism by which benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Data Comparison Table

Compound Name Molecular Formula Molecular Weight Substituent Position Key Functional Groups LogP*
Target: Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- C15H11Cl2N2O3 353.17 3 Urea, dichlorophenyl ~3.5 (est.)
Methyl 3-{[(2,4-dichlorophenyl)carbamoyl]amino}-3-(4-isopropylphenyl)propanoate C20H22Cl2N2O3 409.31 3 (propanoate) Ester, urea ~4.8 (est.)
3-{[(2,4-Dichlorophenoxy)acetyl]amino}benzoic acid C15H10Cl2NO4 345.15 3 Acetyl amide, phenoxy ~3.0 (est.)
(E)-2-(3-(3-(2,4-Dichlorophenyl)acryloyl)ureido)benzoic acid C18H13Cl2N2O4 392.21 2 Acryloyl urea ~4.2 (est.)
1-(((2,4-Dichlorophenyl)amino)carbonyl)cyclopropanecarboxylic acid C11H8Cl2N2O3 299.10 Cyclopropane Urea, cyclopropane ~2.9 (est.)

*Estimated LogP values based on substituent contributions.

Research Findings and Implications

  • Bioactivity : Urea-linked dichlorophenyl compounds (e.g., ) are prevalent in agrochemicals due to their ability to inhibit enzymes like acetolactate synthase. The target compound’s structure aligns with herbicidal motifs but requires empirical validation .
  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling 2,4-dichlorobenzylamine with isocyanate derivatives of 3-aminobenzoic acid, a route analogous to methods in for ureido-benzoic acids .
  • Solubility Challenges : The free carboxylic acid in the target compound improves water solubility compared to ester derivatives (e.g., ), but the dichlorophenyl group may necessitate formulation enhancements for practical use .

Biological Activity

Benzoic acid derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]- (often referred to as 2-((4-(3,4-dichlorophenyl)methyl)amino)benzoic acid) is a notable derivative that has garnered attention due to its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₁₈Cl₂N₂O₃
  • CAS Number : 313674-97-4
  • Molecular Weight : 386.27 g/mol

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities. Below are some key findings from various studies.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of benzoic acid derivatives. For instance, compounds similar to the one have shown significant activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that modifications in the benzoic acid structure can enhance its efficacy against bacterial strains.

Anticancer Potential

Recent investigations into the anticancer properties of benzoic acid derivatives have revealed promising results. In vitro studies using human glioblastoma cell lines have shown that certain derivatives can induce cytotoxic effects, leading to apoptosis in cancer cells . The mechanisms involve the inhibition of key survival pathways in cancer cells, making them potential candidates for further development as anticancer agents.

Study 1: Antimicrobial Efficacy

A study focused on the synthesis of pyrrole benzamide derivatives demonstrated significant antibacterial activity against Staphylococcus aureus . The results indicated that structural modifications could lead to improved efficacy when compared to traditional antibiotics .

CompoundMIC (μg/mL)Target Pathogen
Control (Isoniazid)0.25Mycobacterium tuberculosis
Compound A3.12Staphylococcus aureus
Compound B10Escherichia coli

Study 2: Anticancer Activity

In another study examining thiazolidinone derivatives related to benzoic acid, compounds were tested for their ability to inhibit glioblastoma cell proliferation. The results showed that certain derivatives had significant binding affinities to key proteins involved in cancer progression .

CompoundBinding Affinity (kcal/mol)Target Protein
Compound 5a-9.8AURKA
Compound 5b-9.0VEGFR-2

Mechanistic Insights

The biological activity of benzoic acid derivatives is often attributed to their ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Many benzoic acid derivatives act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial survival and cancer cell proliferation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for anticancer agents. Compounds similar to the one discussed have been shown to activate apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant properties, which can contribute to their protective effects against oxidative stress-related damage in cells.

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